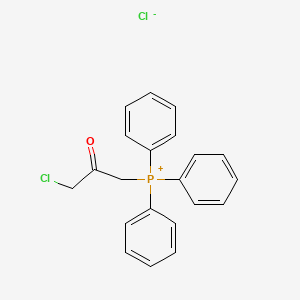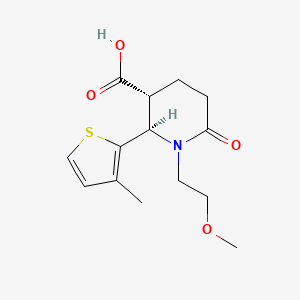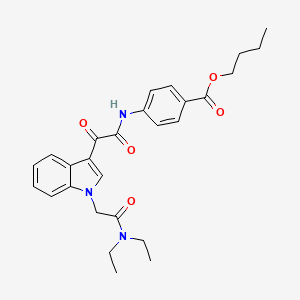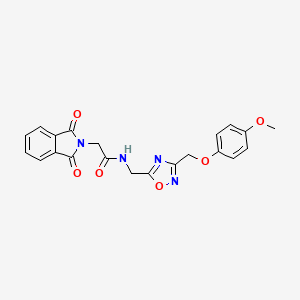
4-(4-Aminophenyl)morpholin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Aminophenyl)morpholin-2-one;dihydrochloride” is a chemical compound with the CAS Number: 2580230-16-4 . It is also known as 4-APM. The molecular formula of this compound is C10H14Cl2N2O2 and it has a molecular weight of 265.14 .
Molecular Structure Analysis
The InChI code for “4-(4-Aminophenyl)morpholin-2-one;dihydrochloride” is 1S/C10H12N2O2.2ClH/c11-8-1-3-9(4-2-8)12-5-6-14-10(13)7-12;;/h1-4H,5-7,11H2;2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Anticoagulant Drug Development
4-(4-Aminophenyl)morpholin-2-one;dihydrochloride: is a precursor for Factor Xa inhibitors, which are antithrombotic agents . Factor Xa is a serine protease involved in blood coagulation, and its inhibition is a target for developing drugs that can control thrombogenesis with minimal bleeding effects. The compound has been used in the synthesis of EMD 495235 and EMD 503982, which are amino acid derivatives that have shown excellent efficacy in vitro and in vivo for the prevention and treatment of thromboembolic diseases .
Pharmaceutical Analytical Impurity Testing
This compound is classified as a Pharmaceutical Analytical Impurity (PAI) and is used in the pharmaceutical industry for quality control and validation processes . As a Certified Reference Material (CRM), it is essential for ensuring the purity, safety, and effectiveness of pharmaceutical products.
Laboratory Research
In laboratory research, 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride is utilized for test and assay purposes . It serves as a standard or control in various chemical analyses to compare and determine the presence of specific substances within a sample.
Industrial Scale Synthesis
The compound is involved in novel processes suitable for industrial-scale manufacture, particularly as a key intermediate in the synthesis of rivaroxaban, a well-known anticoagulant medication . The efficient production of this compound is crucial for supporting large-scale pharmaceutical manufacturing.
Environmental Impact Studies
While specific studies on the environmental impact of this compound are not readily available, its safety data sheet indicates a classification of Aquatic Chronic 3, suggesting potential chronic hazards to aquatic life . This classification necessitates careful handling and disposal to minimize environmental risks.
Safety and Handling in Research Settings
Handling 4-(4-Aminophenyl)morpholin-2-one;dihydrochloride requires adherence to safety protocols due to its classification under certain hazard statements, such as H412, which indicates that it may be harmful to aquatic life with long-lasting effects . Proper storage, usage, and disposal guidelines are essential to ensure the safety of laboratory personnel and the environment.
Regulatory Status
The compound’s regulatory status is governed by standards and certifications such as ISO 17034 and ISO/IEC 17025, which pertain to the quality and competence of testing and calibration laboratories . These standards ensure that the compound is produced and used within the accepted regulatory frameworks for scientific and industrial applications.
properties
IUPAC Name |
4-(4-aminophenyl)morpholin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c11-8-1-3-9(4-2-8)12-5-6-14-10(13)7-12;;/h1-4H,5-7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEONWQZPJGHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2355723.png)